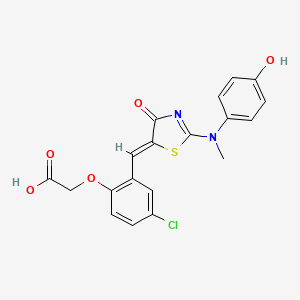

![molecular formula C26H29ClN4O3S3 B2401031 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride CAS No. 1215579-81-9](/img/structure/B2401031.png)

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds and drugs . It is often used in drug discovery due to its diverse biological activities. The compound you’re asking about seems to be a complex derivative of benzothiazole.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods, including melting point determination and spectroscopic analyses like IR, NMR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Compounds related to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride have been synthesized and characterized using various spectroscopic techniques such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy. Studies include exploring their anti-inflammatory activity and structural elucidation through X-ray crystallography (Lynch et al., 2006).

Antimicrobial Activity

- Research on derivatives of benzothiazole, like the one mentioned, has shown significant antimicrobial activity. Synthesized compounds have been evaluated for their docking properties against various antimicrobial targets and demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).

Anticancer and Cytotoxic Activities

- Similar compounds have been synthesized and investigated for their cytotoxic activity. The studies include testing against various cancer cell lines and examining the growth inhibitory effect compared to standard drugs like doxorubicin (Mansour et al., 2020).

Synthesis of Structurally Diverse Compounds

- The compound serves as a precursor for generating a variety of structurally diverse compounds. This includes a variety of heterocycles that display various biological activities, highlighting the versatility of this chemical structure (Roman, 2013).

Potential Inhibition of Vascular Endothelial Growth Factor Receptor-2

- Substituted benzamides, akin to the compound , have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, displaying significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3S3.ClH/c1-16(2)30-14-13-19-22(15-30)35-26(23(19)25-27-20-7-5-6-8-21(20)34-25)28-24(31)17-9-11-18(12-10-17)36(32,33)29(3)4;/h5-12,16H,13-15H2,1-4H3,(H,28,31);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDLPKNZFKCYTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2400948.png)

![N~6~-(3-fluoro-4-methylphenyl)-N~6~-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2400949.png)

![4-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2400952.png)

![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2400953.png)

![1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol](/img/structure/B2400954.png)

![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B2400958.png)

![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2400967.png)

![3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2400968.png)